molecular formula C14H13F2N B6239187 1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine CAS No. 705564-17-6

1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine

Cat. No. B6239187
CAS RN: 705564-17-6
M. Wt: 233.3
InChI Key:
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Description

1-(2-(2,4-Difluorophenyl)phenyl)ethan-1-amine, also known as 1-DFPEA, is a fluorinated amine used in scientific research as a synthetic intermediate. It is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and other specialty chemicals. 1-DFPEA is a versatile reagent that can be used to synthesize compounds with a wide range of properties, such as solubility, reactivity, and stability.

Scientific Research Applications

1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine has a wide range of applications in scientific research. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other specialty chemicals. It is also used as a reagent in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, this compound is used in the synthesis of polymers, high-performance materials, and other advanced materials.

Mechanism of Action

1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine acts as a nucleophile, reacting with electrophiles to form a covalent bond. This reaction is reversible, and the product can be hydrolyzed back to the starting material. The rate of the reaction is dependent on the reactivity of the electrophile, as well as the steric and electronic effects of the this compound molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of many drugs and other compounds. Additionally, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic and has a low vapor pressure. However, this compound is flammable and should be handled with care.

Future Directions

1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine has a wide range of potential applications in scientific research. It can be used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and other specialty chemicals. Additionally, it can be used as a reagent in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Furthermore, it can be used in the synthesis of polymers, high-performance materials, and other advanced materials. Finally, it can be used as a tool to study the biochemical and physiological effects of compounds, as well as to investigate the mechanism of action of enzymes.

Synthesis Methods

1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine is typically synthesized through a two-step process. In the first step, 2,4-difluorobenzaldehyde is reacted with ammonium acetate in the presence of a strong base, such as potassium hydroxide, to form an intermediate, 2,4-difluorobenzyl amine. In the second step, this intermediate is reacted with ethyl chloroformate and a strong base, such as potassium carbonate, to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine involves the reaction of 2,4-difluorobenzaldehyde with phenylacetic acid to form 2-[2-(2,4-difluorophenyl)phenyl]acetic acid, which is then reduced to 1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine using lithium aluminum hydride.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "phenylacetic acid", "lithium aluminum hydride", "diethyl ether", "dichloromethane", "sodium sulfate", "magnesium sulfate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-difluorobenzaldehyde (1.0 equiv) and phenylacetic acid (1.2 equiv) in dichloromethane and add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add saturated sodium bicarbonate solution to the reaction mixture to neutralize the acid. Extract the product with dichloromethane and dry the organic layer over magnesium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 2-[2-(2,4-difluorophenyl)phenyl]acetic acid as a white solid.", "Step 4: Dissolve 2-[2-(2,4-difluorophenyl)phenyl]acetic acid (1.0 equiv) in diethyl ether and add lithium aluminum hydride (1.2 equiv) slowly with stirring. Heat the mixture at reflux for 6 hours.", "Step 5: Add saturated sodium hydroxide solution to the reaction mixture to quench the excess lithium aluminum hydride. Extract the product with diethyl ether and dry the organic layer over sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 1-[2-(2,4-difluorophenyl)phenyl]ethan-1-amine as a white solid." ] }

CAS RN

705564-17-6

Molecular Formula

C14H13F2N

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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